14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole
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Overview
Description
14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole is an organic compound with the molecular formula C22H13NS It is a polycyclic aromatic compound that contains fused benzene, thiophene, and carbazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole typically involves multi-step organic reactions. One common synthetic route starts with the bromination of benzothiophene, followed by a series of coupling reactions with carbazole derivatives. The reaction conditions often require the use of palladium catalysts, high temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups can be introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Formation of partially or fully reduced aromatic rings.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 14H-Benzocbenzothieno[2,3-a]carbazole
- 5H-Benzo[4,5]thieno[3,2-c]carbazole
Uniqueness
14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole is unique due to its specific arrangement of fused rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and as a potential therapeutic agent .
Properties
IUPAC Name |
3-thia-24-azahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4,6,8,11,13,15,18,20,22-undecaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NS/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)23-21(19)22-20(14)16-10-4-6-12-18(16)24-22/h1-12,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSESGFUZXJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C2C5=CC=CC=C5S4)NC6=CC=CC=C63 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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